3-Phenylpropyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
3-Phenylpropyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis of structurally related compounds, such as tetrahydropyrimidine derivatives, has been extensively studied. For instance, the synthesis of various dihydropyrimidine-5-carboxylic acids through multicomponent reactions showcases the chemical flexibility and the potential for generating diverse libraries of compounds for further biological evaluation (Zamaraeva et al., 2015). The structural modifications of these compounds, including the introduction of sulfur heterocycles, have shown promising results in radioprotective and anticancer studies (Ghorab et al., 2006).
Potential Pharmacological Applications
Research into compounds with pyrimidine cores, similar to the compound , has led to the discovery of novel agents with significant antimicrobial and anticancer activities. The antimicrobial evaluation of novel dihydropyrimidine derivatives has shown that these compounds possess notable antibacterial and antifungal properties (Shastri & Post, 2019). Additionally, the exploration of pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents has highlighted the therapeutic potential of pyrimidine derivatives in oncology and inflammation (Rahmouni et al., 2016).
Structural and Electronic Characterization
The detailed structural and electronic characterization of similar compounds has been achieved through advanced spectroscopic methods and density functional theory calculations. This not only aids in understanding the fundamental properties of these molecules but also assists in the design of derivatives with improved pharmacological profiles (Hussain et al., 2020).
Properties
IUPAC Name |
3-phenylpropyl 3,4-dimethyl-6-(5-methylthiophen-2-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-11-12-17(27-14)19-18(15(2)23(3)21(25)22-19)20(24)26-13-7-10-16-8-5-4-6-9-16/h4-6,8-9,11-12,19H,7,10,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUOTYIECJEBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C(=C(N(C(=O)N2)C)C)C(=O)OCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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